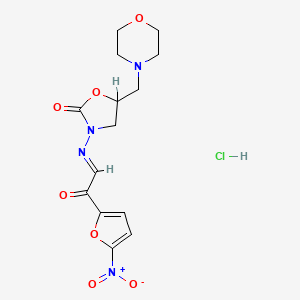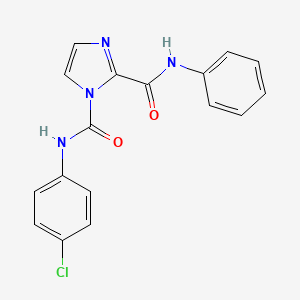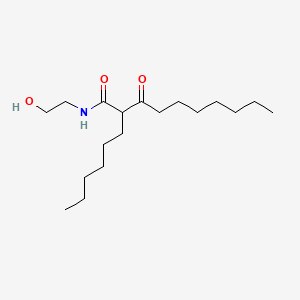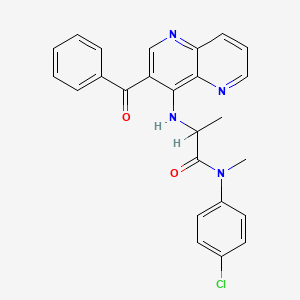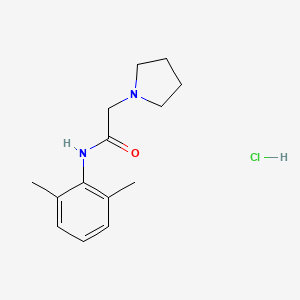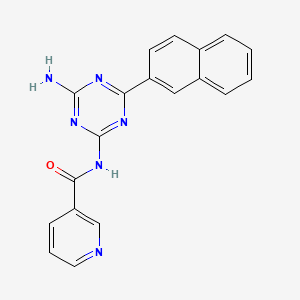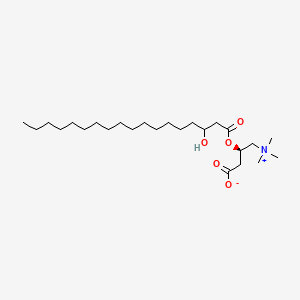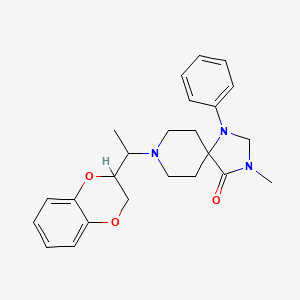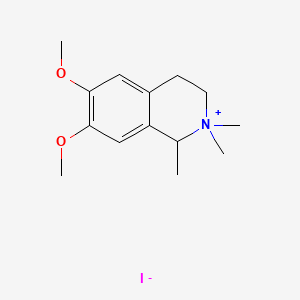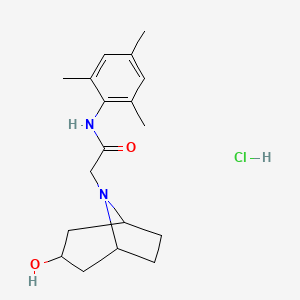
3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide monohydrochloride typically involves multiple steps, including the formation of the azabicyclo structure, introduction of the hydroxy group, and acetamide formation. Common reagents used in these reactions include:
Azabicyclo formation: Cyclization reactions using amines and alkyl halides.
Hydroxy group introduction: Hydroxylation reactions using oxidizing agents.
Acetamide formation: Acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(32
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to receptors: Modulating receptor activity to produce a biological effect.
Enzyme inhibition: Inhibiting enzyme activity to alter metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
- N-(2,4,6-trimethylphenyl)-8-azabicyclo(3.2.1)octane-8-acetamide
Uniqueness
The presence of the hydroxy group and the specific azabicyclo structure may confer unique biological activities and chemical properties, distinguishing it from similar compounds.
Propriétés
Numéro CAS |
123202-95-9 |
|---|---|
Formule moléculaire |
C18H27ClN2O2 |
Poids moléculaire |
338.9 g/mol |
Nom IUPAC |
2-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-11-6-12(2)18(13(3)7-11)19-17(22)10-20-14-4-5-15(20)9-16(21)8-14;/h6-7,14-16,21H,4-5,8-10H2,1-3H3,(H,19,22);1H |
Clé InChI |
TUAFQLVZOLQRPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3CCC2CC(C3)O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


